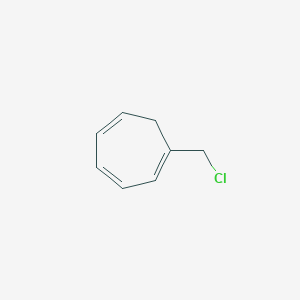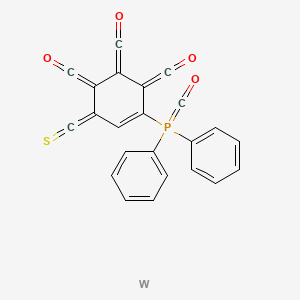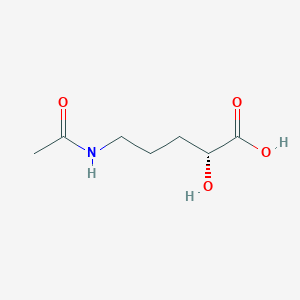![molecular formula C16H10N2S3 B14488569 4-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyrimidine CAS No. 63463-02-5](/img/structure/B14488569.png)
4-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrimidine ring substituted with multiple thiophene units, which are sulfur-containing five-membered rings. The presence of these thiophene rings imparts unique electronic and chemical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyrimidine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of thiophene with a halogenated pyrimidine under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the electronic properties of the thiophene rings.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings.
Applications De Recherche Scientifique
4-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique electronic properties make it useful in the study of biological systems and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: The compound is used in the development of organic electronic materials, such as organic semiconductors and conductive polymers.
Mécanisme D'action
The mechanism of action of 4-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to interact with various enzymes and receptors, potentially modulating their activity. In biological systems, it may influence signal transduction pathways and cellular processes, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: A simpler compound with a single thiophene ring.
Bithiophene: Contains two thiophene rings linked together.
Terthiophene: Comprises three thiophene rings in a linear arrangement.
Uniqueness
4-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyrimidine is unique due to the combination of multiple thiophene rings with a pyrimidine core. This structure imparts distinct electronic and chemical properties, making it more versatile and functional compared to simpler thiophene derivatives.
Propriétés
Numéro CAS |
63463-02-5 |
|---|---|
Formule moléculaire |
C16H10N2S3 |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyrimidine |
InChI |
InChI=1S/C16H10N2S3/c1-2-13(19-9-1)14-5-6-16(21-14)15-4-3-12(20-15)11-7-8-17-10-18-11/h1-10H |
Clé InChI |
KLKZHUGHZMGSGV-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C4=NC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14488487.png)
![2-{[(4-Ethenylphenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14488491.png)

![1-[2-(tert-Butylamino)-5-hydroxyphenyl]ethan-1-one](/img/structure/B14488503.png)
![3-{[3-(Triethylsilyl)propyl]amino}propanenitrile](/img/structure/B14488507.png)
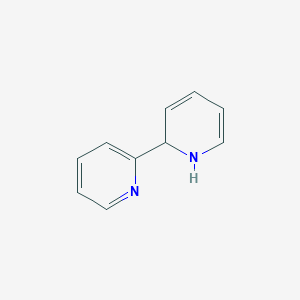
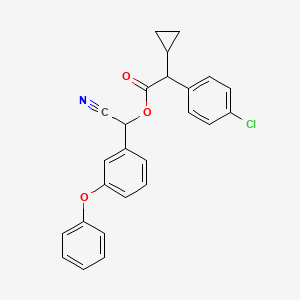
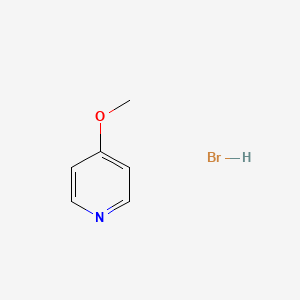
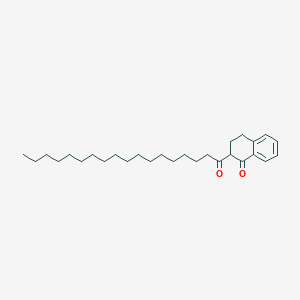
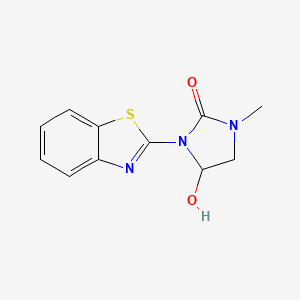
![5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid](/img/structure/B14488552.png)
